molecular formula C20H24FN3O2S B608041 Ibiglustat CAS No. 1401090-53-6

Ibiglustat

Katalognummer: B608041
CAS-Nummer: 1401090-53-6
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: YFHRCLAKZBDRHN-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Venglustat ist ein gehirndurchlässiger allosterischer Inhibitor des Enzyms Glucosylceramid-Synthase. Dieses Enzym katalysiert einen frühen Schritt in der Synthese vieler Glykolipide. Venglustat wird für lysosomale Speicherkrankheiten entwickelt, darunter Gaucher-Krankheit, Fabry-Krankheit und Parkinson-Krankheit, die durch Mutationen im GBA1-Gen verursacht werden .

Herstellungsmethoden

Die Herstellung von Venglustat beinhaltet die Synthese von Glucosylceramid-Synthase-Inhibitoren. Die Syntheserouten und Reaktionsbedingungen für Venglustat sind in der öffentlich zugänglichen Literatur nicht ausführlich beschrieben. Es ist bekannt, dass Venglustat eine oral verabreichte Verbindung ist, was darauf hindeutet, dass seine Synthese die Stabilität und Bioverfügbarkeit bei oraler Einnahme gewährleisten muss .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Ibiglustat, also known as Venglustat, primarily targets the enzyme Glucosylceramide Synthase (GCS) . GCS is an essential enzyme for the synthesis of most glycosphingolipids . It plays a crucial role in the formation of glucosylceramide, the precursor of complex glycosphingolipids .

Mode of Action

This compound acts as a glucosylceramide synthase inhibitor . It inhibits the activity of GCS, thereby reducing the synthesis of glucosylceramide . This action is particularly significant in conditions where there is an accumulation of glucosylceramide due to deficiencies of enzymes acting downstream of GCS .

Biochemical Pathways

The inhibition of GCS by this compound affects the glycosphingolipid metabolic pathway . In normal conditions, GCS catalyzes the conversion of ceramide to glucosylceramide. In the presence of this compound, this conversion is inhibited, leading to a reduction in the accumulation of glucosylceramide . This is particularly beneficial in diseases like Gaucher’s disease, Fabry disease, and Parkinson’s disease associated with GBA mutations, where there is a pathological accumulation of glucosylceramide .

Pharmacokinetics

This compound is an orally active compound and is known to be brain-penetrant . This means it can cross the blood-brain barrier, making it effective in treating diseases that affect the brain. The pharmacokinetics of this compound is influenced by the metabolic activity of the enzyme CYP2D6 . Patients selected for this compound treatment undergo an FDA-cleared genotyping test to establish if they are CYP2D6 extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). The results of this test dictate this compound dosing recommendations for each type of patient .

Result of Action

The primary result of this compound’s action is the reduction in the accumulation of glucosylceramide . This has significant implications in diseases characterized by the accumulation of glucosylceramide, leading to organ damage. By reducing the accumulation of this compound, this compound can help alleviate the symptoms of these diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the patient’s genetic makeup , particularly the presence of certain mutations in the GBA1 gene . Additionally, the patient’s metabolic profile, specifically the activity of the enzyme CYP2D6, can also influence the drug’s efficacy .

Biochemische Analyse

Biochemical Properties

Ibiglustat inhibits the enzyme glucosylceramide synthase . This enzyme catalyzes an early step in the synthesis of many glycolipids . By inhibiting this enzyme, this compound prevents the synthesis of glucosylceramide, thereby reducing its accumulation in cells . This interaction with glucosylceramide synthase is crucial for the biochemical role of this compound.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It effectively inhibits the glycosphingolipid (GSL) pathway, demonstrating a reduction in GL-1, a lipid that accumulates in certain cells . In a cell model of GCase deficiency, this compound reduced glucosylceramide, slowed the conversion of physiological α-synuclein tetramers into toxic conformations, and protected against α-synuclein fibril-induced toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme glucosylceramide synthase. By inhibiting this enzyme, this compound prevents the synthesis of glucosylceramide . This leads to a reduction in the accumulation of glucosylceramide, which is implicated in several rare diseases, responsible for both cell dysfunction and disease progression .

Dosage Effects in Animal Models

It is known that this compound has been used in various animal models for the study of diseases like Gaucher’s disease and Fabry disease .

Metabolic Pathways

This compound operates in the glycosphingolipid (GSL) pathway . It inhibits the enzyme glucosylceramide synthase, which is involved in the synthesis of glucosylceramide . This inhibition leads to a reduction in the accumulation of glucosylceramide, a lipid that accumulates in certain cells .

Transport and Distribution

It is known that this compound is a brain-penetrant inhibitor, suggesting that it can cross the blood-brain barrier .

Vorbereitungsmethoden

The preparation of Venglustat involves the synthesis of glucosylceramide synthase inhibitors. The synthetic routes and reaction conditions for Venglustat are not extensively detailed in publicly available literature. it is known that Venglustat is an orally administered compound, indicating that its synthesis must ensure stability and bioavailability when taken orally .

Biologische Aktivität

Ibiglustat, also known as Venglustat or GZ/SAR402671, is a small-molecule inhibitor of glucosylceramide synthase (GCS) that has garnered attention for its potential therapeutic applications in lysosomal storage disorders such as Gaucher disease (GD) and Parkinson's disease (PD). This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical findings, and implications for treatment.

This compound functions by inhibiting the synthesis of glucosylceramide (GluCer), a substrate implicated in the pathogenesis of various neurodegenerative diseases. By reducing GluCer levels, this compound aims to mitigate the accumulation of glucosylsphingosine (GluSph), which is believed to activate the mammalian target of rapamycin complex 1 (mTORC1), leading to neurodegeneration through lysosomal dysfunction and impaired autophagy.

Key Mechanisms:

  • Inhibition of GluCer Synthesis : this compound effectively reduces GluCer and GluSph levels in neuronal cells, which are critical in the pathology of GD and PD .
  • Restoration of Autophagy : In studies involving GBA1 mutant dopaminergic neurons, treatment with this compound prevented mTOR hyperactivation and restored autophagic flux, suggesting a protective role against neurodegeneration .

Clinical Research Findings

This compound has been evaluated in several clinical studies, particularly focusing on its efficacy in patients with GD and those with genetic mutations associated with PD.

Case Studies:

  • Phase II Clinical Trial in Gaucher Disease :
    • A study demonstrated that this compound, when used alongside imiglucerase, significantly reduced plasma and cerebrospinal fluid levels of GluCer and GluSph. Improvements were noted in ataxia and neurocognitive deficits among participants .
  • Genetic Parkinson's Disease Population :
    • A large Phase II trial targeting patients with GBA mutations began to assess the efficacy of this compound in slowing disease progression. Preliminary results indicated that this compound could stabilize α-synuclein oligomers, potentially addressing one of the key toxic pathways in PD .

Research Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

StudyConditionTreatmentKey Findings
Gaucher DiseaseThis compound + ImigluceraseReduced GluCer/GluSph levels; improved ataxia and neurocognitive function.
Parkinson's DiseaseThis compoundPrevented mTOR hyperactivation; reduced phosphorylated α-synuclein levels.
Genetic PD PopulationThis compoundTargeted treatment showed promise in stabilizing neurodegenerative pathways.

Eigenschaften

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHRCLAKZBDRHN-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401090-53-6
Record name Ibiglustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VENGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.